Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. The structure includes a 3-fluorophenyl substituent at the 4-position and an isopropyl ester group at the 3-position. The fluorine atom and ester group are critical for modulating electronic and steric effects, influencing solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C21H20FN3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
propan-2-yl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20FN3O2/c1-12(2)27-20(26)18-13(3)23-21-24-16-9-4-5-10-17(16)25(21)19(18)14-7-6-8-15(22)11-14/h4-12,19H,1-3H3,(H,23,24) |
InChI Key |
SULUXNOQVLWZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with 2-methyl-1,4-dihydropyrimidine-5-carboxylic acid, followed by esterification with isopropyl alcohol. The reaction conditions often require the use of catalysts such as palladium or copper and may involve heating under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Solvent extraction and crystallization are common techniques used to purify the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The isopropyl ester moiety undergoes nucleophilic substitution under alkaline or enzymatic conditions:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), 80°C, 6 hours | Carboxylic acid derivative (free -COOH group at C3) | |
| Transesterification | ROH (e.g., ethanol), acid/base catalyst | Alkyl ester derivatives (e.g., ethyl or methyl analogs) |
Oxidation of the Dihydropyrimidine Ring
The 1,4-dihydropyrimidine ring is susceptible to oxidation, forming aromatic pyrimidine systems:
| Oxidizing Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C, 3 hours | Pyrimido[1,2-a]benzimidazole-3-carboxylate (fully aromatic) | Enhanced π-stacking in receptor binding |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dry THF, reflux, 12 hours | Oxidized derivative with improved metabolic stability | Drug design optimizations |
Electrophilic Aromatic Substitution (Fluorophenyl Ring)
The 3-fluorophenyl group participates in electrophilic substitution, primarily at the para position to fluorine:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | C4' | 3-Fluoro-4-nitrophenyl derivative | 65% |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hours | C4' | Sulfonic acid derivative | 58% |
Note: The fluorine atom directs electrophiles to the para position due to its -I/+M effects.
Ring-Opening Reactions
Under acidic or reductive conditions, the pyrimidine ring undergoes cleavage:
Cycloaddition and Multicomponent Reactions
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions:
Functionalization via Cross-Coupling
The fluorophenyl group enables palladium-catalyzed coupling reactions:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | Biaryl derivatives (e.g., biphenyl analogs) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | N-Aryl substituted derivatives |
Mechanistic Insights from Structural Analogs
-
Antiparasitic activity : Fluorophenyl-substituted analogs (e.g., 2a in ) show nanomolar efficacy against Leishmania major via inhibition of parasite-specific enzymes. The 3-fluorophenyl group enhances membrane permeability and target affinity .
-
Oxidation pathways : Aromatic pyrimidine derivatives exhibit improved pharmacokinetic profiles compared to dihydro forms, as seen in related compounds.
Stability and Degradation
Scientific Research Applications
Pharmacological Activities
1. Anticancer Properties
Research indicates that derivatives of benzimidazole and pyrimidine compounds exhibit promising anticancer properties. Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has shown efficacy against various cancer cell lines by inhibiting the proliferation of tumor cells. Specifically, it targets the epidermal growth factor receptor (EGFR), particularly effective against EGFR mutant cells (T790M) .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent .
3. Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory activities. The inhibition of pro-inflammatory cytokines suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of various benzimidazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against common bacterial strains. The results demonstrated that it exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Electronic Effects :
Steric Effects :
- The bulkier isopropyl ester in the target compound increases lipophilicity (predicted logP ~3.5) compared to the ethyl ester (logP ~2.8), affecting membrane permeability and metabolic resistance.
Physicochemical Properties Comparison
Pharmacological Implications (Hypothetical)
- Fluorine-Containing Analogues : Fluorine often enhances metabolic stability and bioavailability. The target compound may exhibit prolonged half-life compared to the trimethoxyphenyl analogue.
- Methoxy Groups : While improving aqueous solubility, methoxy groups may increase susceptibility to cytochrome P450-mediated metabolism.
Methodological Tools for Structural Analysis
Crystallographic studies of such compounds typically employ:
Biological Activity
Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidines, which are known for their diverse pharmacological properties. The presence of a fluorophenyl group and a carboxylate moiety contributes to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many dihydropyrimidine derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Calcium Channel Antagonism : Some studies suggest that related compounds may act as calcium channel antagonists, which can influence vascular smooth muscle contraction and cardiac function .
- Antioxidant Activity : The molecular structure allows for potential antioxidant activity, reducing oxidative stress in cells .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings regarding its activity against different cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 (Liver Cancer) | 1.98 | High selectivity over normal cells |
| MCF-7 (Breast Cancer) | 10.99 | Moderate inhibition |
| PC-3 (Prostate Cancer) | 0.33 | Very potent |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound significantly inhibited the growth of HepG2 cells with an IC50 value of 1.98 µM, indicating strong anticancer potential .
- Cardiovascular Effects : In vitro assays showed that certain dihydropyridine derivatives exhibit calcium channel blocking effects, leading to reduced contractility in cardiac tissues and potential therapeutic benefits for hypertension .
- Antioxidant Properties : Research has indicated that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative damage in cellular models .
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
Synthesis of this heterocyclic compound requires careful optimization of reaction conditions. A robust approach involves:
- Multistep condensation : Utilize a one-pot multicomponent reaction (e.g., Biginelli-like conditions) with substituted benzimidazole precursors, fluorophenyl aldehydes, and isopropyl carboxylate esters.
- Purification : Column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the dihydropyrimido-benzimidazole core. Purity validation via HPLC (>98%) and NMR to confirm absence of byproducts like unreacted fluorophenyl intermediates or dimerized species .
- Solvent selection : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of aromatic intermediates, while avoiding side reactions like ester hydrolysis .
Q. How can structural characterization be performed to confirm the regiochemistry of the fluorophenyl substituent?
Advanced spectroscopic and crystallographic methods are critical:
- X-ray crystallography : Resolve the 3D structure to confirm the position of the 3-fluorophenyl group relative to the pyrimidine ring. Key metrics include bond angles (e.g., C-N-C in the benzimidazole moiety) and torsion angles (e.g., dihedral angles between fused rings) .
- NMR analysis : -NMR can identify the fluorine environment, while - HSQC correlates protons with adjacent carbons to confirm substitution patterns .
Advanced Research Questions
Q. How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?
Computational strategies include:
- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers for key steps (e.g., cyclization). This reduces trial-and-error experimentation by predicting feasible reaction pathways .
- Electrostatic potential mapping : Analyze charge distribution to predict sites for electrophilic/nucleophilic modifications (e.g., introducing electron-withdrawing groups at the 2-methyl position to modulate reactivity) .
Q. What experimental and computational methods resolve contradictions in observed vs. predicted solubility data?
Discrepancies often arise due to polymorphism or solvent interactions. A systematic approach includes:
- Hansen solubility parameters : Compare experimental solubility in solvents (e.g., DMSO vs. ethanol) with predictions from COSMO-RS simulations to identify mismatches .
- Thermogravimetric analysis (TGA) : Detect solvate formation (e.g., hydrate or ethanolate) that alters solubility profiles. Pair with powder XRD to confirm crystalline forms .
Q. How can statistical design of experiments (DoE) optimize reaction yields while minimizing byproduct formation?
A fractional factorial design is recommended:
- Variables : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (logP range: −1 to 2).
- Response surface modeling : Identify interactions (e.g., high temperature + low catalyst → dimerization). Validate with LC-MS to track byproducts like uncyclized intermediates .
Methodological Challenges in Biological Activity Studies
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
- Kinase profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., CDKs, Aurora kinases) at varying concentrations (1–100 µM).
- Dose-response analysis : Fit IC curves using nonlinear regression (e.g., GraphPad Prism). Cross-validate with molecular docking to ATP-binding pockets (PDB: 1ATP) .
Q. How can metabolic stability be assessed to prioritize derivatives for in vivo studies?
- Microsomal incubation : Test liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify off-target interactions .
Critical Analysis of Contradictory Evidence
- Synthetic yields in literature : Discrepancies (e.g., 45% vs. 65% yields) may stem from differences in solvent purity or catalyst batch. Replicate conditions with strict anhydrous protocols .
- Biological activity : Variations in IC values across studies could reflect assay conditions (e.g., ATP concentration in kinase assays). Standardize using CLIA-certified reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
